2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the pyrrolo[2,3-b]pyridine core.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The bromine atoms and phenylsulfonyl group play crucial roles in its reactivity and binding properties. The compound can participate in various pathways, including electrophilic and nucleophilic substitution reactions, which are fundamental to its applications in synthesis and research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromopyridine: Shares the brominated pyridine core but lacks the phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atoms but has the same core structure and phenylsulfonyl group.
2,4-Dibromo-1H-pyrrolo[2,3-b]pyridine: Similar core structure with bromine atoms but without the phenylsulfonyl group.
Uniqueness
2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine atoms and the phenylsulfonyl group, which imparts distinct reactivity and potential applications compared to its analogs. This combination allows for versatile chemical transformations and interactions, making it valuable in various research fields.
Properties
Molecular Formula |
C13H8Br2N2O2S |
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Molecular Weight |
416.09 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,4-dibromopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8Br2N2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ULLDOFQBAHETSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)Br |
Origin of Product |
United States |
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